alpha-(2-naphthyl)-N-methylnitrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanamine, N-(2-naphthalenylmethylene)-, N-oxide is a chemical compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of a methanamine group bonded to a naphthalenylmethylene group, with an N-oxide functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-(2-naphthalenylmethylene)-, N-oxide typically involves the reaction of methanamine with 2-naphthaldehyde in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the N-oxide group. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids .
Industrial Production Methods
Industrial production of Methanamine, N-(2-naphthalenylmethylene)-, N-oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-(2-naphthalenylmethylene)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized to form more complex oxides.
Reduction: The N-oxide group can be reduced back to the corresponding amine.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products Formed
Oxidation: Higher oxides.
Reduction: Methanamine, N-(2-naphthalenylmethylene).
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methanamine, N-(2-naphthalenylmethylene)-, N-oxide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanamine, N-(2-naphthalenylmethylene)-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of these targets. The compound may also interact with nucleophiles and electrophiles, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Methanamine, N-(2-naphthalenylmethylene)
- Methanamine, N-(1-naphthalenylmethylene)
- Methanamine, N-(2-anthracenylmethylene)
Uniqueness
Methanamine, N-(2-naphthalenylmethylene)-, N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for redox reactions, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H11NO |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-methyl-1-naphthalen-2-ylmethanimine oxide |
InChI |
InChI=1S/C12H11NO/c1-13(14)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-9H,1H3 |
InChI Key |
RWBQOISXVZDXLD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=CC1=CC2=CC=CC=C2C=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.